molecular formula C11H17N B13146249 (1R)-1-(4-propylphenyl)ethanamine

(1R)-1-(4-propylphenyl)ethanamine

Katalognummer: B13146249
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: JJHHWCQQAOZVKQ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-propylphenyl)ethanamine is an organic compound with the molecular formula C11H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-propylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of 1-(4-propylphenyl)ethanone using a chiral catalyst. The reaction conditions often include hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst and reaction parameters is crucial for the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or imine.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(4-propylphenyl)ethanone.

    Reduction: Formation of various alkylated amines.

    Substitution: Formation of substituted ethanamines with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-propylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-propylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • (1S)-1-(4-propylphenyl)ethanamine
  • 1-(4-propylphenyl)ethanol
  • 1-(4-propylphenyl)ethanone

Comparison:

    Chirality: (1R)-1-(4-propylphenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer.

    Functional Groups: Compared to 1-(4-propylphenyl)ethanol and 1-(4-propylphenyl)ethanone, the amine group in this compound provides distinct reactivity and interaction with biological targets.

    Applications: The unique properties of this compound make it suitable for specific applications in medicinal chemistry and organic synthesis, where chirality and functional group interactions are crucial.

Eigenschaften

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

(1R)-1-(4-propylphenyl)ethanamine

InChI

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

JJHHWCQQAOZVKQ-SECBINFHSA-N

Isomerische SMILES

CCCC1=CC=C(C=C1)[C@@H](C)N

Kanonische SMILES

CCCC1=CC=C(C=C1)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.